Adomeglivant - 1488363-78-5

Adomeglivant

Catalog Number: EVT-253434
CAS Number: 1488363-78-5
Molecular Formula: C32H36F3NO4
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adomeglivant has been investigated for the basic science of Type 2 Diabetes.
Overview

Adomeglivant is a small molecule compound primarily investigated for its potential applications in treating Type 2 Diabetes. It functions as an antagonist of the glucagon receptor, which plays a crucial role in glucose metabolism and regulation. The compound is also known by its developmental code name, LY-2409021. As an investigational drug, Adomeglivant is not yet approved for clinical use but has shown promise in preclinical and clinical studies.

Source and Classification

Adomeglivant was developed by Eli Lilly and Company. It belongs to the class of glucagon receptor antagonists, which are designed to inhibit the action of glucagon, a hormone that raises blood glucose levels. The chemical structure of Adomeglivant is characterized by its unique molecular formula: C32H36F3NO4C_{32}H_{36}F_{3}NO_{4}, indicating the presence of fluorine atoms that may enhance its pharmacological properties .

Synthesis Analysis

Methods

The synthesis of Adomeglivant involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to assemble the final compound. While specific synthetic pathways for Adomeglivant are proprietary, general approaches in synthesizing similar compounds often utilize techniques such as:

  • Coupling Reactions: To form amide bonds between carboxylic acids and amines.
  • Fluorination: Introducing fluorine atoms to enhance metabolic stability and bioactivity.
  • Purification Techniques: Such as column chromatography or recrystallization to isolate the desired product.

Technical Details

The synthesis may be monitored using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Adomeglivant's molecular structure can be described as follows:

  • Chemical Formula: C32H36F3NO4C_{32}H_{36}F_{3}NO_{4}
  • Molecular Weight: Average molecular weight is approximately 555.638 g/mol .

This structure features a complex arrangement with multiple rings and functional groups that contribute to its biological activity.

Data

  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 4
  • Rotatable Bonds: 12
  • Polar Surface Area: 75.63 Ų
  • LogP (Octanol-Water Partition Coefficient): 6.28, indicating high lipophilicity .
Chemical Reactions Analysis

Reactions

Adomeglivant primarily undergoes reactions relevant to its interaction with biological targets rather than traditional organic reactions. Its primary reaction mechanism involves binding to the glucagon receptor, preventing glucagon from exerting its effects

Pharmacological Significance of Adomeglivant in Metabolic Dysregulation

Glucagon Receptor Antagonism as a Therapeutic Paradigm Shift

Adomeglivant represents a mechanistic evolution in metabolic disorder therapeutics by selectively targeting the glucagon receptor (GCGR), thereby disrupting the glucagon-glucagon receptor (GCGR) axis—a primary driver of fasting hyperglycemia. Unlike traditional insulin-centric approaches that enhance glucose disposal or insulin secretion, Adomeglivant directly counteracts glucagon's catabolic actions. Glucagon hyperactivation is a hallmark of type 2 diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH), where aberrant hepatic glucose production (HGP) exacerbates hyperglycemia independent of insulin signaling [3] [5]. By antagonizing GCGR, Adomeglivant mitigates glucagon-induced cAMP/PKA activation, a critical pathway stimulating glycogenolysis and gluconeogenesis. This mechanism offers a distinct advantage in insulin-resistant states, where insulin receptor substrate (IRS) dysfunction blunts conventional therapies [5] [8].

Table 1: Key Molecular Pathways Targeted by Adomeglivant

PathwayEffect of GlucagonEffect of AdomeglivantMetabolic Outcome
cAMP/PKAActivatesSuppressesReduced gluconeogenic gene expression
GlycogenolysisPromotes via glycogen phosphorylaseInhibitsDecreased hepatic glucose output
CREB/CRTC2Enhances binding to PEPCK/G6PaseDisrupts coactivator recruitmentDownregulated gluconeogenesis
FoxO1Promotes nuclear retentionFacilitates cytoplasmic sequestrationImproved insulin sensitivity

Preclinical models demonstrate that GCGR antagonism reduces fasting glucose by 30–50%—comparable to maximal insulin therapy—without hypoglycemia risk, underscoring its potential as a first-line intervention [5] [8]. This shifts the therapeutic paradigm from compensatory insulin enhancement to direct glucagon signal suppression.

Role in Hepatic Glucose Production Modulation

Adomeglivant normalizes HGP through coordinated suppression of glycogenolysis and gluconeogenesis, addressing the liver’s disproportionate contribution (80%) to endogenous glucose production [3] [5]. Its efficacy stems from transcriptional and post-translational regulation:

  • Transcriptional Repression: Adomeglivant inhibits CREB phosphorylation and CRTC2 dephosphorylation, reducing occupancy on gluconeogenic gene promoters (PEPCK, G6Pase). Simultaneously, it enhances AKT-mediated FoxO1 phosphorylation, promoting cytoplasmic retention and further suppressing gluconeogenic transcription [8] [10].
  • Substrate Limitation: By curbing adipose tissue lipolysis (indirectly via reduced glucagon), Adomeglivant lowers circulating glycerol and free fatty acid flux to the liver, depriving gluconeogenesis of precursors [8].
  • Glycogen Synthase Activation: GCGR blockade disinhibits glycogen synthase, promoting glycogen repletion and reducing glucose-6-phosphate availability for hydrolysis [3].

Table 2: Impact of Adomeglivant on Hepatic Glucose Metabolism Parameters

ParameterBaseline (T2D Model)Post-AdomeglivantChange (%)P-value
Fasting Glucose (mg/dL)250 ± 15150 ± 10-40%<0.001
HGP (mg/kg/min)8.2 ± 0.55.1 ± 0.3-38%<0.001
PEPCK mRNA (fold)3.5 ± 0.21.2 ± 0.1-66%<0.001
Glycogen Content (μmol/g)15 ± 235 ± 3+133%<0.001

In diet-induced obese (DIO) mice, Adomeglivant restored HGP to near-physiological levels, outperforming metformin (25% reduction vs. 40%) [5] [10]. Notably, it reversed hepatic insulin resistance, evidenced by 60% higher AKT phosphorylation post-insulin stimulation.

Comparative Efficacy Against Alternative Glucose-Lowering Mechanisms

Adomeglivant’s unique mechanism confers distinct advantages over established therapies, particularly in severe insulin resistance or advanced liver dysfunction:

  • vs. Incretin Mimetics (GLP-1 RAs): While GLP-1 RAs indirectly suppress glucagon via insulinotropic effects, their HGP reduction (20–30%) is modest compared to Adomeglivant (35–40%). This is attributed to GLP-1’s reliance on functional β-cells and variable glucagon suppression in hyperglycemia [7].
  • vs. SGLT2 Inhibitors: SGLT2 inhibitors enhance urinary glucose excretion but trigger compensatory HGP increases (15–20%) via glucagon elevation. Adomeglivant negates this by directly blocking GCGR, yielding net HGP reductions [3] [5].
  • vs. Insulin Sensitizers (TZDs): Thiazolidinediones improve peripheral insulin sensitivity but paradoxically increase subcutaneous adiposity. Adomeglivant avoids weight gain by targeting liver-specific pathways [8].
  • vs. Dual/Triple Agonists: Retatrutide (GLP-1/GIP/glucagon agonist) leverages "balanced" glucagon activity to enhance energy expenditure but may elevate HGP. Adomeglivant’s selective antagonism provides more predictable HGP control [2] [7].

Table 3: Comparative Glucose-Lowering Efficacy of Metabolic Agents

TherapyMechanismHbA1c Reduction (%)HGP Reduction (%)Weight Effect
AdomeglivantGCGR antagonism1.8–2.235–40Neutral/mild loss
Semaglutide (GLP-1 RA)GLP-1 receptor agonism1.5–1.820–25↓↓ (8–10%)
Canagliflozin (SGLT2i)Renal glucose excretion0.8–1.0↑ 15–20*↓ (3–5%)
Pioglitazone (TZD)PPARγ activation0.8–1.215–20↑↑ (4–6%)
Tirzepatide (GIP/GLP-1)Dual receptor agonism2.0–2.425–30↓↓↓ (15–20%)
Retatrutide (triple agonist)GLP-1/GIP/glucagon agonism2.3–2.6Variable**↓↓↓ (20–24%)

Compensatory increase due to glucagon elevation; *Glucagon component may stimulate HGP.

Adomeglivant also demonstrates synergistic potential. Preclinical data show co-administration with low-dose GLP-1 RAs normalizes HGP by 55%, suggesting utility in combination regimens for refractory hyperglycemia [5] [7].

Properties

CAS Number

1488363-78-5

Product Name

Adomeglivant

IUPAC Name

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid

Molecular Formula

C32H36F3NO4

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1

InChI Key

FASLTMSUPQDLIB-MHZLTWQESA-N

SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.